molecular formula C51H82O20 B2446470 (2R,3S,4R,5S)-2-methyl-6-[(2R,4S,5R,6R)-2-methyl-6-[(1S,2S,5'R,6R,7S,8R,9S,12S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol CAS No. 76296-74-7

(2R,3S,4R,5S)-2-methyl-6-[(2R,4S,5R,6R)-2-methyl-6-[(1S,2S,5'R,6R,7S,8R,9S,12S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol

Cat. No.: B2446470
CAS No.: 76296-74-7
M. Wt: 1015.197
InChI Key: PLDYAXVZGBUCAG-GWWJUNPZSA-N
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Biochemical Analysis

Biochemical Properties

Polyphyllin F interacts with various enzymes, proteins, and other biomolecules. For instance, Polyphyllin VI (PPVI) has been shown to reduce inflammation in mice to reduce pain . Network pharmacology and RNA-Seq identified the contribution of the MAPK signaling pathway to inflammatory pain .

Cellular Effects

Polyphyllin F has significant effects on various types of cells and cellular processes. For example, Polyphyllin I (PPI) and Polyphyllin VII (PPVII) have been found to significantly inhibit cell proliferation and enhance the sensitivities of A549/DDP cells to DDP . They enhance DDP-induced apoptosis in A549/DDP cells via p53 upregulation and the caspase-dependent pathway .

Molecular Mechanism

Polyphyllin F exerts its effects at the molecular level through various mechanisms. For instance, Polyphyllin I (PPI) has been found to cause ferroptosis via the accumulation of intracellular iron concentration and triggering lipid peroxidation . It induces rapid ferroptosis due to the simultaneous targeting PI3K/SREBP-1/SCD1 axis and triggering lipid peroxidation .

Temporal Effects in Laboratory Settings

The effects of Polyphyllin F change over time in laboratory settings. For example, Polyphyllin I (PPI) could induce stronger ferroptosis in a short time of about 6 hours compared to erastin .

Dosage Effects in Animal Models

The effects of Polyphyllin F vary with different dosages in animal models. For instance, Polyphyllin I (PPI) significantly inhibited tumor progression and prolonged mouse survival at 4 mg/kg with well tolerance .

Metabolic Pathways

Polyphyllin F is involved in various metabolic pathways. The biosynthetic pathway of polyphyllins begins with the condensation of two molecules of isopentenyl diphosphate and one molecule of dimethylallyl diphosphate .

Transport and Distribution

Polyphyllin F is transported and distributed within cells and tissues. The nine compounds presented different pharmacokinetic parameter values, and multiple administrations did not accumulate in the body . The nine compounds were mainly distributed in the liver and lungs .

Subcellular Localization

Research on RNA localization suggests that RNAs can aggregate in distinct patterns within various cellular compartments, such as protrusions, RNA foci, cell membrane, nuclear envelope, and polarization .

Preparation Methods

(2R,3S,4R,5S)-2-methyl-6-[(2R,4S,5R,6R)-2-methyl-6-[(1S,2S,5'R,6R,7S,8R,9S,12S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol can be extracted from the rhizomes of Paris polyphylla using various methods. One common method involves the use of high-performance liquid chromatography (HPLC) to isolate and purify the compound . Additionally, synthetic routes for polyphyllin F involve the use of diosgenin as a starting material, followed by glycosylation reactions to form the saponin structure . Industrial production methods often involve large-scale extraction from plant sources, followed by purification processes to obtain high-purity polyphyllin F .

Chemical Reactions Analysis

(2R,3S,4R,5S)-2-methyl-6-[(2R,4S,5R,6R)-2-methyl-6-[(1S,2S,5'R,6R,7S,8R,9S,12S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of polyphyllin F can lead to the formation of polyphyllin VI and polyphyllin VII .

Scientific Research Applications

(2R,3S,4R,5S)-2-methyl-6-[(2R,4S,5R,6R)-2-methyl-6-[(1S,2S,5'R,6R,7S,8R,9S,12S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol has a wide range of scientific research applications. In chemistry, it is used as a reference compound for the study of saponins and their properties . In biology, polyphyllin F is studied for its effects on cell proliferation and apoptosis, making it a potential candidate for cancer research . In medicine, it is used for its anti-inflammatory and analgesic properties, and research is ongoing to explore its potential as an anti-cancer agent . In industry, polyphyllin F is used in the production of various pharmaceutical formulations .

Comparison with Similar Compounds

(2R,3S,4R,5S)-2-methyl-6-[(2R,4S,5R,6R)-2-methyl-6-[(1S,2S,5'R,6R,7S,8R,9S,12S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol is one of several steroidal saponins found in Paris polyphylla. Similar compounds include polyphyllin I, polyphyllin II, polyphyllin VI, and polyphyllin VII . While these compounds share a similar saponin structure, polyphyllin F is unique in its specific glycosylation pattern, which contributes to its distinct biological activities . For example, polyphyllin VII has been shown to have higher anti-inflammatory activity compared to polyphyllin F .

Conclusion

This compound is a compound with significant medicinal potential, particularly in the fields of anti-inflammatory and anti-cancer research. Its unique chemical structure and diverse biological activities make it a valuable subject of study in both traditional and modern medicine.

Properties

IUPAC Name

(2R,3S,4R,5S)-2-methyl-6-[(2R,4S,5R,6R)-2-methyl-6-[(1S,2S,5'R,6R,7S,8R,9S,12S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H82O20/c1-20-10-15-51(62-19-20)21(2)32-30(71-51)17-29-27-9-8-25-16-26(11-13-49(25,6)28(27)12-14-50(29,32)7)66-48-44(70-47-41(61)38(58)35(55)31(18-52)67-47)43(69-46-40(60)37(57)34(54)23(4)64-46)42(24(5)65-48)68-45-39(59)36(56)33(53)22(3)63-45/h8,20-24,26-48,52-61H,9-19H2,1-7H3/t20-,21+,22-,23+,24-,26?,27-,28+,29+,30?,31-,32+,33-,34+,35-,36-,37-,38+,39+,40-,41-,42?,43+,44-,45?,46+,47?,48+,49+,50+,51-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDYAXVZGBUCAG-UEMJIXAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)C)OC8C(C(C(C(O8)C)O)O)O)OC9C(C(C(C(O9)C)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)C)C)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3C(O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CCC(C6)O[C@H]7[C@@H]([C@H](C([C@H](O7)C)OC8[C@H]([C@@H]([C@@H]([C@H](O8)C)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C)C)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H82O20
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856574
Record name PUBCHEM_71664512
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1015.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76296-74-7
Record name PUBCHEM_71664512
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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